Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate
Description
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-(diethylamino)benzylamino group. The diethylamino group enhances lipophilicity and basicity, while the ethoxy ester moiety contributes to reactivity in hydrolysis or nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-11-16(19)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJCAHXKXUKDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, altering their activity and influencing various metabolic pathways. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can have downstream effects on cellular metabolism, influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. It is crucial to determine the optimal dosage for each specific application to minimize adverse effects and maximize efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other metabolic intermediates. Additionally, this compound can alter metabolite levels by influencing the expression of genes encoding metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Biological Activity
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, mechanism of action, and various biological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl ester group and a diethylamino substituent. This configuration contributes to its biological activity, particularly in interactions with enzymes and proteins.
- Molecular Formula : C₁₅H₁₉N₂O₂
- Molecular Weight : 263.33 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Topological Polar Surface Area : 41.6 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes involved in critical metabolic pathways. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play a role in inflammatory processes.
- Modulation of Protein Interactions : The compound can alter the binding affinity of proteins, impacting cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The results indicate that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains, which often exhibit higher resistance due to their outer membrane structure .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties. A study evaluated its effects on heat-induced albumin denaturation, revealing that it effectively reduces inflammation markers in vitro.
- Inhibition Rate : The compound showed a significant inhibition rate comparable to standard anti-inflammatory drugs like diclofenac.
Case Studies
-
Antibacterial Efficacy Study :
A comprehensive study was conducted to evaluate the antibacterial efficacy of this compound against various pathogens. The findings confirmed its effectiveness against S. aureus and B. subtilis, with notable inhibition zones indicating strong antibacterial properties. -
Inflammation Model :
In an animal model of inflammation, the administration of this compound resulted in a marked decrease in swelling and pain behavior compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ethyl 3-[(2-Chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate ()
- Structural Differences: The nitro and chloro substituents on the benzoyl group introduce strong electron-withdrawing effects, contrasting with the electron-donating diethylamino group in the target compound.
- Physical Properties: Nitro-substituted analogs typically exhibit higher melting points (e.g., 227–231°C for similar compounds in ) due to stronger intermolecular interactions, whereas the target compound’s diethylamino group likely reduces crystallinity .
Ethyl 4-{[2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino}benzoate ()
- Structural Differences: Incorporates a rigid isoindole-1,3-dione ring and phenyl group, increasing steric bulk compared to the target’s flexible benzylamino substituent.
- Solubility: The aromatic dioxoisoindoline group reduces solubility in polar solvents, whereas the diethylamino group in the target compound may enhance solubility in organic solvents like ethanol or dichloromethane .
Ethoxylated Ethyl-4-aminobenzoate ()
- Structural Differences: A polyethylene glycol (PEG)-modified derivative with 25 ethoxy units, drastically increasing hydrophilicity (water-soluble) compared to the target compound’s lipophilic diethylamino group.
- Applications : Used in cosmetics due to high water solubility, whereas the target compound’s properties suit organic synthesis or drug delivery systems requiring lipid membrane penetration .
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
